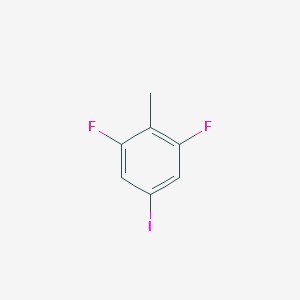

1,3-Difluoro-5-iodo-2-methylbenzene

Description

The compound 1,3-Difluoro-5-iodo-2-methylbenzene is a substituted aromatic hydrocarbon. Its structure is characterized by a benzene (B151609) ring functionalized with two fluorine atoms, an iodine atom, and a methyl group. This specific arrangement of substituents makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 1,3-Difluoro-5-iodo-2-methylbenzene

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₂I sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 254.02 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEIBFNEDCDZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679272 | |

| Record name | 1,3-Difluoro-5-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208074-97-8 | |

| Record name | 1,3-Difluoro-5-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,3 Difluoro 5 Iodo 2 Methylbenzene

Direct Iodination Approaches

The most common route to 1,3-difluoro-5-iodo-2-methylbenzene involves the direct electrophilic iodination of a suitable fluorinated toluene (B28343) precursor, typically 2,6-difluorotoluene (B1296929). This method leverages the existing aromatic framework and introduces the iodine atom at a specific position.

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing 1,3-difluoro-5-iodo-2-methylbenzene, the precursor 2,6-difluorotoluene undergoes iodination where an electrophilic iodine species replaces a hydrogen atom on the aromatic ring.

A highly effective and widely used method for the iodination of activated aromatic compounds is the use of N-Iodosuccinimide (NIS) in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net Trifluoroacetic acid (TFA) is a particularly effective catalyst for this transformation. researchgate.netcolab.ws The combination of NIS and a catalytic amount of TFA provides an excellent reagent for the regioselective iodination of activated aromatic compounds under mild conditions, often at room temperature and with short reaction times.

The reaction proceeds via the activation of NIS by the acid, which generates a more potent electrophilic iodine species. This species then attacks the electron-rich aromatic ring of the fluorinated toluene. The reaction is generally efficient, offering high yields and clean conversion to the mono-iodinated product without significant by-product formation. researchgate.net This method's mildness and efficiency make it a preferred choice for laboratory and potential industrial-scale synthesis.

Table 1: Iodination of Activated Aromatic Compounds using NIS and Catalytic TFA This table presents examples of the NIS/TFA system on various activated aromatic substrates, demonstrating the general applicability and efficiency of the method, with data sourced from related studies.

| Entry | Substrate | Reaction Time | Yield (%) | Reference |

| 1 | Anisole | 5 min | 98 | |

| 2 | 1,3-Dimethoxybenzene | 5 min | 99 | |

| 3 | 1,2-Dimethoxybenzene | 1 h | 95 | |

| 4 | Toluene | 4 h | 85 | |

| 5 | o-Xylene | 4 h | 87 |

While the NIS/TFA system is robust, various other iodinating agents have been developed and investigated for aromatic compounds. These alternatives can be useful under specific conditions or for substrates that are not compatible with NIS. Some of these reagents include:

Iodine with Oxidizing Agents: Classical methods often employ molecular iodine (I₂) in the presence of an oxidizing agent to generate the electrophilic iodine species in situ. Systems such as iodine-nitrogendioxide and iodine-diiodine pentoxide fall into this category.

Iodonium-Donating Reagents: More modern reagents are designed to directly deliver an iodonium (B1229267) ion (I⁺). Examples include bis(sym-collidine)iodine(I)hexafluorophosphate and bis(pyridine)iodonium(I)tetrafluoroborate.

Iodine with Silver Salts: Combinations of iodine and silver salts like silver sulfate (B86663) (Ag₂SO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver hexafluoroantimonate (AgSbF₆) are effective for iodinating halogenated aromatic compounds. nih.govnih.gov These reagents can offer unique regioselectivity profiles. nih.gov

Iodine Monochloride (ICl): This interhalogen compound is a polarized source of electrophilic iodine and is a classic reagent for aromatic iodination.

Thallium(III) Trifluoroacetate (B77799): The combination of potassium iodide (KI) and thallium(III) trifluoroacetate provides a potent system for iodination, although the toxicity of thallium compounds limits its widespread use.

The key to successfully synthesizing 1,3-difluoro-5-iodo-2-methylbenzene via direct iodination is controlling the regioselectivity of the reaction. The substitution pattern on the precursor, 2,6-difluorotoluene, dictates the position of the incoming iodine atom.

The substituents on the ring direct the electrophile as follows:

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group due to hyperconjugation and its inductive effect.

Fluorine Atoms (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, like other halogens, it is an ortho, para-director because of resonance effects where its lone pairs can donate electron density to the ring.

In 2,6-difluorotoluene, the C4 position is para to the methyl group, and the C3 and C5 positions are meta to the methyl group. The C3 and C5 positions are also ortho and para to one fluorine and meta to the other. The position between the two fluorine atoms (C1) is highly sterically hindered. The most electronically activated and accessible position for electrophilic attack is the C4 position, which is para to the strongly activating methyl group. However, the target molecule requires iodination at the C5 position.

Achieving iodination at C5 requires overcoming the directing effect of the methyl group towards the C4 position. The fluorine atoms, being ortho, para-directors, will direct to the C3, C5, and C7 (methyl) positions. The combined directing influence of the two fluorine atoms and the methyl group, along with steric considerations, ultimately favors substitution at the C5 position under specific reaction conditions, leading to the desired 1,3-difluoro-5-iodo-2-methylbenzene isomer. The choice of iodinating agent and reaction conditions, such as the use of specific silver salts, can be critical in steering the reaction towards the desired regioisomer. nih.govnih.gov

Electrophilic Iodination of Fluorinated Toluene Precursors

Fluorination Strategies

An alternative to direct iodination is a synthetic approach that builds the difluorinated aromatic ring from non-aromatic precursors. This can be a powerful strategy for accessing substitution patterns that are difficult to achieve through conventional electrophilic substitution.

One such strategy involves the reaction of difluorocarbene (:CF₂) with substituted cyclobutene (B1205218) precursors. jmu.edujmu.edu Difluorocarbene is a reactive intermediate that can be generated from various sources. cas.cn In this synthetic pathway, a [2+1] cycloaddition reaction occurs between difluorocarbene and a cyclobutene, forming a strained bicyclic intermediate known as a housane. jmu.edu

This housane intermediate is unstable and undergoes a spontaneous ring-expansion to form a 1,3-difluorobenzene (B1663923) derivative. jmu.edujmu.edu A notable feature of this synthesis is that the fluorine atoms end up in a meta-relationship to each other on the newly formed benzene (B151609) ring. jmu.edujmu.edu By starting with an appropriately substituted cyclobutene, such as one bearing methyl and iodo-precursor groups, it is theoretically possible to construct the 1,3-difluoro-5-iodo-2-methylbenzene framework. This method provides a unique entry into 1,3-difluorinated systems and avoids the potential regioselectivity issues associated with direct electrophilic substitution on a pre-formed aromatic ring. jmu.edu

Introduction of Fluorine via Difluorocarbene Chemistry

Mechanistic Pathways of Difluorocarbene Addition and Ring Expansion

A contemporary strategy for constructing the 1,3-difluorobenzene core involves the reaction of difluorocarbene (:CF₂) with substituted cyclobutene precursors, followed by a ring expansion cascade. jmu.edu This method is particularly noteworthy because it inherently establishes the desired 1,3-relationship between the fluorine atoms. jmu.edu

The process begins with the generation of difluorocarbene, a reactive intermediate. cas.cn This species, which is electrophilic, attacks the double bond of a cyclobutene ring. acs.org In a model synthesis for a related compound, 1-phenyl-2-methylcyclobutene was used as the starting material. The addition of :CF₂ forms a highly strained bicyclic housane-type intermediate. jmu.edu To relieve this strain, the structure undergoes a cationic rearrangement. A fluoride (B91410) ion departs, promoting a ring expansion to a five-membered ring. Subsequent proton expulsion leads to a more stable, neutral fluorocyclopentadiene. jmu.edu

A second equivalent of difluorocarbene then adds to the remaining non-fluorinated double bond of the cyclopentadiene. This bond is more electron-rich and thus more susceptible to attack than the fluorinated double bond. jmu.edu This second addition is followed by another cascade involving the loss of a fluoride ion and a proton, ultimately resulting in the aromatization of the ring to form the final 1,3-difluorobenzene derivative. jmu.edu This mechanistic pathway provides a powerful tool for creating specifically substituted fluoroaromatics. jmu.edu

Exploration of Difluoro(methylene)cyclopropane Intermediates

An alternative, though related, area of difluorocarbene chemistry involves the formation and reaction of difluoro(methylene)cyclopropanes (F₂MCPs). These structures are typically synthesized through the direct addition of difluorocarbene to allenes. researchgate.net While not a direct route to the benzene core itself, the chemistry of F₂MCPs illustrates the versatility of carbene-derived intermediates. These strained, fluorinated three-membered rings can undergo various transformations, including ring-opening reactions. For instance, reacting F₂MCPs with iodine in the presence of a copper catalyst can lead to the cleavage of a proximal C-C bond and the addition of iodine across the structure. researchgate.net This highlights the potential for using difluorocyclopropane derivatives as synthons for more complex fluorine-containing molecules. nih.govbeilstein-journals.org

Comparison with Conventional Fluorination Methods (e.g., Balz-Schiemann Reaction)

The difluorocarbene ring-expansion strategy presents several advantages over classical fluorination methods, most notably the Balz-Schiemann reaction. The Balz-Schiemann reaction, first reported in 1927, has long been a standard method for introducing fluorine into aromatic rings. nih.gov The traditional process involves the diazotization of an aromatic amine with fluoroboric acid (HBF₄) or its salts to form an aryldiazonium tetrafluoroborate salt. jmu.edunih.gov This isolated salt is then subjected to thermal decomposition (pyrolysis) to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. nih.govresearchgate.net

Comparative Analysis of Fluorination Methods

| Feature | Difluorocarbene Ring Expansion | Balz-Schiemann Reaction |

| Precursor | Substituted Cyclobutene | Aromatic Amine |

| Fluorine Source | Difluorocarbene (:CF₂) | Tetrafluoroborate Anion (BF₄⁻) |

| Key Intermediate | Strained Bicyclic Housane | Aryldiazonium Salt |

| Conditions | Varies with :CF₂ source | Often harsh heating; isolation of potentially explosive diazonium salts nih.govresearchgate.net |

| Waste Profile | Can be more atom-economical | Generates significant waste, which can be explosive jmu.edu |

| Regiochemistry | Intrinsically forms 1,3-difluoro pattern | Depends on the position of the starting amine |

While effective, the Balz-Schiemann reaction is often hampered by the need for high temperatures and the handling of potentially explosive diazonium salt intermediates. nih.gov Modern variations aim to mitigate these issues by using alternative fluoride sources like organotrifluoroborates or conducting the reaction in ionic liquids to improve safety and control. researchgate.netresearchgate.net However, the carbene-based ring expansion offers a fundamentally different approach that avoids these specific hazards and provides direct access to the 1,3-difluoro substitution pattern from a non-aromatic precursor. jmu.edu

Methyl Group Incorporation Methodologies

Strategies for Regioselective Methylation of Difluoroiodobenzene Scaffolds

Assuming the formation of a 1,3-difluoro-5-iodobenzene (B1303410) scaffold, the next critical step is the regioselective incorporation of a methyl group at the C-2 position. chemimpex.com The electronic environment of this scaffold is heavily influenced by the three halogen substituents. Both fluorine and iodine are ortho-, para-directing groups in electrophilic aromatic substitution. However, they are also deactivating.

The position desired for methylation (C-2) is ortho to two fluorine atoms and meta to the iodine atom. A direct Friedel-Crafts alkylation would likely be unsuccessful due to the strongly deactivated nature of the ring. youtube.com

A more viable and highly regioselective strategy would be directed ortho-metalation . This involves treating the 1,3-difluoro-5-iodobenzene substrate with a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The fluorine atoms are potent directing groups for this reaction, guiding the deprotonation and lithiation to the adjacent C-2 position. The resulting aryllithium species can then be quenched with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, to install the methyl group with high precision at the desired location.

Multi-Step Synthetic Routes

The synthesis of a polysubstituted aromatic compound like 1,3-Difluoro-5-iodo-2-methylbenzene is almost always achieved through a multi-step process where the order of reactions is critical. walisongo.ac.id The directing effects of the substituents must be considered at each stage to ensure the correct final arrangement. youtube.com

Sequential Halogenation and Alkylation Sequences

A logical multi-step synthesis would involve a carefully planned sequence of halogenation and alkylation steps. One plausible retrosynthetic analysis suggests starting with a simpler, commercially available precursor and introducing the functional groups in a specific order.

Plausible Synthetic Sequence:

Iodination of 1,3-Difluorobenzene: The synthesis could commence with 1,3-difluorobenzene. An electrophilic iodination using an iodine source (like I₂) and a strong acid or oxidizing agent would install the iodine atom. The two fluorine atoms would direct the incoming electrophile to the C-4 or C-5 position. Due to sterics, the C-5 position (meta to both fluorines) is less likely, while the C-4 position (para to one fluorine, ortho to the other) is electronically favored, but the most activated position is C-2. However, iodination at C-5 can be achieved, yielding 1,3-difluoro-5-iodobenzene, which is a known building block. chemimpex.com

Regioselective Methylation: As described in section 2.3.1, the resulting 1,3-difluoro-5-iodobenzene would then undergo directed ortho-metalation followed by methylation to introduce the methyl group at the C-2 position, yielding the final target compound.

An alternative sequence could involve starting with a methylated precursor, such as 2,6-difluorotoluene, and then performing a regioselective iodination. The methyl group and the fluorine atoms are all ortho-, para-directors. The position para to the methyl group (C-4) would be a likely site for iodination. However, achieving the specific 5-iodo substitution pattern would require careful control of reagents and conditions. Research on the synthesis of related polyhalogenated benzenes often starts from haloanilines, where the amino group's strong directing effect is exploited before it is removed via deamination. vanderbilt.edu This highlights the strategic planning required for such syntheses. youtube.comyoutube.com

Transformations Involving Nitro or Other Precursor Groups (e.g., Sandmeyer Process Analogs)

A primary and well-established route to introduce an iodo group onto an aromatic ring, particularly at a position not easily accessible through direct electrophilic substitution, is via the Sandmeyer reaction or related diazonium salt transformations. numberanalytics.comwikipedia.org This process typically begins with an aniline (B41778) precursor, which itself can be derived from the reduction of a corresponding nitro compound.

The logical precursor for synthesizing 1,3-Difluoro-5-iodo-2-methylbenzene via this method is 3,5-difluoro-2-methylaniline. This aniline can be prepared by the reduction of 1,3-difluoro-2-methyl-5-nitrobenzene (B174750). The synthesis unfolds in two key stages:

Diazotization of the Aniline: The process starts with the diazotization of 3,5-difluoro-2-methylaniline. The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the corresponding unstable diazonium salt. The low temperature is crucial to prevent the premature decomposition of the diazonium intermediate.

Iodination: The resulting diazonium salt solution is then treated with a source of iodide ions, most commonly potassium iodide (KI). nih.gov Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.org The diazonium group is an excellent leaving group, and upon its departure as nitrogen gas (N₂), the iodide ion substitutes its position on the aromatic ring to yield 1,3-Difluoro-5-iodo-2-methylbenzene.

A more streamlined, one-pot approach has also been developed, starting directly from nitroarenes. This method involves an initial molybdenum-catalyzed reduction of the nitro group to an amine, followed by an in-situ Sandmeyer-type iodination without the need for a copper catalyst. rsc.org This sequential reaction avoids the isolation of the potentially sensitive aniline intermediate.

Table 1: Reaction Scheme for Sandmeyer-type Iodination

| Step | Reactant | Reagents | Typical Conditions | Product |

| 1 | 3,5-Difluoro-2-methylaniline | NaNO₂, H₂SO₄ (aq) | 0–5 °C | 3,5-Difluoro-2-methylbenzenediazonium salt |

| 2 | 3,5-Difluoro-2-methylbenzenediazonium salt | KI (aq) | Room Temperature to 60 °C | 1,3-Difluoro-5-iodo-2-methylbenzene |

Transition Metal-Catalyzed Approaches

Modern synthetic organic chemistry increasingly relies on transition metal-catalyzed reactions, particularly those involving palladium, for the formation of carbon-halogen bonds through C-H activation or cross-coupling. umich.edu While specific literature detailing the direct C-H iodination of 1,3-difluoro-2-methylbenzene to produce the 5-iodo isomer is sparse, general methodologies for palladium-catalyzed C-H functionalization are well-established and represent a viable synthetic strategy. nih.gov

This approach would involve the direct, regioselective iodination of 1,3-difluoro-2-methylbenzene. The reaction would likely employ a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and an iodine source. A hypervalent iodine reagent can sometimes serve as both the oxidant and the source of the electrophilic iodine. The directing effects of the existing fluorine and methyl substituents on the ring would be critical in controlling the regioselectivity of the iodination to favor the desired C-5 position. The development of specific ligands can be crucial in tuning the catalyst's reactivity and selectivity for such transformations.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield of 1,3-Difluoro-5-iodo-2-methylbenzene while minimizing the formation of impurities.

Temperature and Solvent Effects

For Sandmeyer-type reactions, temperature control is paramount. numberanalytics.com The initial diazotization must be conducted at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt. numberanalytics.com Allowing the temperature to rise can lead to decomposition and the formation of phenol (B47542) byproducts. The subsequent iodination step is less temperature-sensitive and can often be performed at room temperature or with gentle warming to ensure the reaction goes to completion. nih.gov

The choice of solvent is also important. Aqueous media are standard for diazotization and subsequent iodination. numberanalytics.com In transition metal-catalyzed reactions, polar aprotic solvents are often employed to facilitate the dissolution of the various components and stabilize charged intermediates.

Catalyst and Reagent Stoichiometry

In the Sandmeyer-type synthesis, the stoichiometry of the reagents must be carefully controlled. A slight excess of sodium nitrite is often used to ensure complete diazotization of the aniline. For the iodination step, at least one equivalent of potassium iodide is required.

In potential transition metal-catalyzed C-H iodination routes, the catalyst loading is a key parameter to optimize. Typically, low catalyst loadings (e.g., <5 mol%) are desirable. umich.edu The ratio of the oxidant to the substrate and the concentration of the iodine source must be fine-tuned to achieve high conversion and selectivity.

Table 2: Summary of Optimization Parameters

| Parameter | Sandmeyer-type Reaction | Transition Metal-Catalyzed C-H Iodination | Rationale |

| Temperature | Diazotization: 0–5 °C; Iodination: 25–60 °C | Typically 60–120 °C | Control diazonium salt stability; provide activation energy for C-H cleavage. |

| Solvent | Water, Acetonitrile (B52724) | Acetonitrile, Dioxane, DMF | Stabilize intermediates and solubilize reagents. numberanalytics.com |

| Catalyst | None required for iodination | Pd(OAc)₂, PdCl₂, etc. | C-H activation and functionalization. |

| Reagents | NaNO₂, KI | I₂, NIS, Hypervalent Iodine Reagents | Source of nitrosonium and iodide ions; Source of iodine and oxidant. |

Purification and Isolation Techniques

Following the synthesis, the crude product must be purified to isolate 1,3-Difluoro-5-iodo-2-methylbenzene from unreacted starting materials, reagents, and byproducts.

Distillation and Fractional Distillation

Distillation is a primary method for purifying liquid organic compounds. reachemchemicals.com Given that many aryl halides are liquids or low-melting solids at room temperature, distillation can be an effective technique. The choice between simple and fractional distillation depends on the difference in boiling points between the desired product and the impurities. If the impurities have boiling points that are significantly different from the product, simple distillation may suffice. However, if isomers or other byproducts with close boiling points are present, fractional distillation, which offers greater separation efficiency through the use of a fractionating column, is necessary. reachemchemicals.com

Recrystallization from Appropriate Solvents

Recrystallization is a purification technique used for solid compounds based on differences in solubility between the desired compound and impurities in a chosen solvent or solvent system. The process involves dissolving the crude solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, causing it to crystallize out upon cooling while impurities remain in the solution.

Table 2: Common Solvents and Solvent Systems for Recrystallization of Organic Compounds

| Solvent Type | Examples | Potential Use Case |

|---|---|---|

| Polar Protic | Water, Ethanol (B145695), Methanol | Used for more polar compounds; often in mixtures with less polar solvents. pitt.eduyoutube.com |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | General purpose solvents for a wide range of organic solids. pitt.edureddit.com |

| Non-polar | Hexanes, Heptane, Toluene | Effective for non-polar compounds; Haloaryl compounds can crystallize well from boiling hexanes. rochester.eduyoutube.com |

| Solvent Mixtures | Heptane/Ethyl Acetate, Methanol/Water, Dichloromethane (B109758)/Hexane | Fine-tunes solubility to achieve effective purification. reddit.com |

For a compound like 1,3-Difluoro-5-iodo-2-methylbenzene, which is a solid with significant halogen content, a starting point for recrystallization could be a non-polar solvent like hexanes or a solvent mixture such as dichloromethane/hexane or ethyl acetate/heptane. rochester.edureddit.com

Chromatographic Separation (e.g., Column Chromatography)

Column chromatography is a highly effective and widely used purification technique in organic synthesis. youtube.com It separates compounds based on their differential adsorption onto a solid stationary phase (typically silica (B1680970) gel or alumina) as a liquid mobile phase (the eluent) is passed through it. youtube.com

For the purification of 1,3-Difluoro-5-iodo-2-methylbenzene, column chromatography on silica gel would be a standard procedure. google.com Non-polar compounds travel through the column more quickly with a non-polar eluent, while more polar compounds are retained more strongly by the polar silica gel and elute later. youtube.com The separation is optimized by carefully selecting the solvent system for the mobile phase. Typically, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is used. acs.orgcup.edu.cn

The process generally involves:

Packing a glass column with a slurry of silica gel in a non-polar solvent.

Loading the crude product, often pre-adsorbed onto a small amount of silica, onto the top of the column.

Eluting the column with a solvent system of gradually increasing polarity.

Collecting the eluent in sequential fractions.

Analyzing the fractions (e.g., by Thin-Layer Chromatography) to identify those containing the pure product.

Combining the pure fractions and evaporating the solvent to yield the purified compound.

A patent for preparing iodo aromatic hydrocarbons specifies purification of the reaction mixture by column chromatography to yield the final product. google.com For similar polyhalogenated compounds, eluent systems such as dichloromethane in hexanes have been used successfully.

Chemical Reactivity and Transformation Studies of 1,3 Difluoro 5 Iodo 2 Methylbenzene

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental transformations for functionalizing aromatic rings. In the case of 1,3-Difluoro-5-iodo-2-methylbenzene, both nucleophilic and electrophilic substitution pathways are of significant interest.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring. libretexts.org Generally, this reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org In 1,3-Difluoro-5-iodo-2-methylbenzene, the fluorine atoms themselves can act as leaving groups in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the ring, and the high electronegativity of fluorine helps to activate the ring towards this attack. masterorganicchemistry.com

The displacement of a fluorine atom is often favored over other halogens in SNAr reactions. For some reactions, fluorine has been observed to be a significantly better leaving group than iodine. masterorganicchemistry.com This is attributed to the ability of the highly electronegative fluorine to stabilize the intermediate Meisenheimer complex formed during the reaction. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: nucleophilic attack to form a negatively charged intermediate, followed by the loss of the fluoride (B91410) ion to restore aromaticity. libretexts.org

| Reagent | Product | Reaction Conditions |

| Nucleophile (e.g., RO⁻, R₂N⁻) | 1-substituted-3-fluoro-5-iodo-2-methylbenzene | Presence of electron-withdrawing groups enhances reactivity |

This table represents a generalized SNAr reaction on a difluorinated benzene (B151609) ring and not specific experimental data for 1,3-Difluoro-5-iodo-2-methylbenzene.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a classic method for introducing electrophiles onto a benzene ring. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.

The directing effects of the substituents on the 1,3-Difluoro-5-iodo-2-methylbenzene ring determine the position of further electrophilic attack. The directing abilities of these groups are as follows:

Methyl (-CH₃): An activating group and an ortho-, para-director due to its electron-donating inductive effect. youtube.com

Fluorine (-F): A deactivating group due to its strong electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho- and para-positions due to resonance effects where its lone pairs can donate electron density to the ring. libretexts.orgjmu.edu

Iodine (-I): Similar to fluorine, iodine is a deactivating group with an ortho-, para-directing effect.

In 1,3-Difluoro-5-iodo-2-methylbenzene, the positions for electrophilic attack are influenced by the combined effects of these substituents. The methyl group strongly activates the positions ortho and para to it. The fluorine atoms deactivate the ring but direct towards their ortho and para positions. The iodine atom also directs ortho and para. The interplay of these activating and deactivating, as well as directing, effects will determine the final regiochemical outcome of an electrophilic substitution reaction. Generally, activating groups have a stronger directing effect than deactivating groups. youtube.comlibretexts.org

| Substituent | Electronic Effect | Directing Effect |

| Methyl (-CH₃) | Activating (Inductive) | Ortho, Para |

| Fluorine (-F) | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| Iodine (-I) | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

This table summarizes the general directing effects of the substituents.

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in 1,3-Difluoro-5-iodo-2-methylbenzene is a prime site for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling with Boronic Acids)

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. libretexts.org The aryl iodide in 1,3-Difluoro-5-iodo-2-methylbenzene is an excellent substrate for this reaction. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The reactivity of the halide in the oxidative addition step generally follows the trend I > Br > Cl. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,3-Difluoro-5-iodo-2-methylbenzene | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or other Pd catalysts | 1,3-Difluoro-5-aryl-2-methylbenzene |

This table illustrates a typical Suzuki-Miyaura coupling reaction involving an aryl iodide.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann Coupling Variants)

The Ullmann reaction and its variants are copper-catalyzed cross-coupling reactions that are particularly useful for forming aryl-aryl bonds or aryl-ether and aryl-thioether linkages. organic-chemistry.org The classic Ullmann condensation involves the coupling of two aryl halides in the presence of copper at elevated temperatures. organic-chemistry.org More modern Ullmann-type reactions involve the coupling of an aryl halide with an alcohol, amine, or thiol, often under milder conditions with the use of ligands. organic-chemistry.orgresearchgate.net The aryl iodide of 1,3-Difluoro-5-iodo-2-methylbenzene can readily participate in these transformations.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 1,3-Difluoro-5-iodo-2-methylbenzene | Aryl Halide | Copper (Cu) | Biaryl |

| 1,3-Difluoro-5-iodo-2-methylbenzene | Phenol (B47542)/Thiophenol | CuI/Ligand | Diaryl ether/thioether |

This table provides examples of Ullmann and Ullmann-type reactions with an aryl iodide.

Other Metal-Mediated Coupling Reactions (e.g., Negishi, Kumada, Stille)

While specific studies on Negishi, Kumada, and Stille couplings of 1,3-difluoro-5-iodo-2-methylbenzene are not extensively documented, the principles of these reactions are well-established for a wide range of aryl halides. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for these transformations.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. nih.gov For 1,3-difluoro-5-iodo-2-methylbenzene, the reaction would proceed by the formation of an organozinc reagent from another starting material, which would then couple at the iodo-position of the benzene ring. The general applicability of Negishi coupling to aryl iodides suggests that 1,3-difluoro-5-iodo-2-methylbenzene would be a suitable substrate, allowing for the introduction of various alkyl, vinyl, or aryl groups. nih.govorganic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and a palladium or nickel catalyst to form a new carbon-carbon bond with an organic halide. mdpi.comnih.gov This reaction is a powerful tool for the formation of biaryl compounds and the alkylation of aryl rings. organic-chemistry.org The reaction of 1,3-difluoro-5-iodo-2-methylbenzene with an aryl or alkyl Grignard reagent in the presence of a suitable catalyst is expected to yield the corresponding coupled product. google.com The choice of catalyst, often a nickel-phosphine complex, is crucial for achieving high yields and selectivity. nih.gov

Stille Coupling: The Stille reaction employs an organotin compound (organostannane) and a palladium catalyst. nih.gov This method is known for its tolerance of a wide variety of functional groups. wikipedia.org The coupling of 1,3-difluoro-5-iodo-2-methylbenzene with an organostannane would provide access to a diverse range of substituted derivatives. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

A comparative overview of these coupling reactions is presented in the table below.

| Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Negishi | Organozinc (R-ZnX) | Pd or Ni | High functional group tolerance, high reactivity |

| Kumada | Grignard (R-MgX) | Pd or Ni | Readily available Grignard reagents, high yields |

| Stille | Organostannane (R-SnR'3) | Pd | Broad scope, functional group tolerance |

Formation of Biphenyl (B1667301) and Terphenyl Derivatives

The synthesis of biphenyl and terphenyl derivatives often relies on the cross-coupling reactions mentioned previously, particularly the Suzuki-Miyaura coupling, which utilizes arylboronic acids. acs.orgorganic-chemistry.org

Biphenyl Derivatives: 1,3-Difluoro-5-iodo-2-methylbenzene can serve as a key building block for the synthesis of functionalized biphenyls. For instance, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-1,3-difluoro-2-methylbenzene derivative. The reaction conditions typically involve a palladium catalyst, a base such as potassium carbonate or cesium carbonate, and a suitable solvent system.

Terphenyl Derivatives: The synthesis of terphenyl derivatives can be achieved through sequential coupling reactions. rsc.org For example, a Suzuki coupling of 1,3-difluoro-5-iodo-2-methylbenzene with a boronic acid that already contains a second halogen atom (e.g., a bromo- or iodo-substituted phenylboronic acid) would yield a halogenated biphenyl intermediate. This intermediate could then undergo a second coupling reaction with another arylboronic acid to form the terphenyl structure.

Transformations Involving the Methyl Group

Oxidation of the Methyl Group to Carboxylic Acid or Aldehyde

The methyl group of 1,3-difluoro-5-iodo-2-methylbenzene can be oxidized to a carboxylic acid or an aldehyde, providing entry into other classes of compounds.

Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group of toluene (B28343) and its derivatives to a carboxylic acid. libretexts.org It is anticipated that the treatment of 1,3-difluoro-5-iodo-2-methylbenzene with KMnO₄ under heating would yield 2,6-difluoro-4-iodobenzoic acid. The reaction typically proceeds in an aqueous solution, and the product is isolated after acidification.

Oxidation to Aldehyde: The selective oxidation of a methyl group to an aldehyde is more challenging as aldehydes are themselves susceptible to over-oxidation to the carboxylic acid. wikipedia.org However, specific methods have been developed for this transformation. The Étard reaction, which uses chromyl chloride (CrO₂Cl₂), is a classic method for the direct oxidation of aromatic methyl groups to aldehydes. wikipedia.org Alternatively, modern catalytic methods using transition metal catalysts and milder oxidants can achieve this selective oxidation. mdpi.comnih.govrsc.org For 1,3-difluoro-5-iodo-2-methylbenzene, such a transformation would produce 2,6-difluoro-4-iodobenzaldehyde.

| Transformation | Reagent(s) | Product |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 2,6-Difluoro-4-iodobenzoic acid |

| Oxidation to Aldehyde | CrO₂Cl₂, or other selective catalysts | 2,6-Difluoro-4-iodobenzaldehyde |

Radical Reactions at the Methyl Group

The benzylic position of the methyl group is susceptible to free radical reactions, most notably radical halogenation. wikipedia.org Under UV light or in the presence of a radical initiator, 1,3-difluoro-5-iodo-2-methylbenzene can react with halogenating agents like N-bromosuccinimide (NBS) to introduce a halogen atom onto the methyl group. This would result in the formation of 1-(bromomethyl)-3-difluoro-5-iodobenzene. This benzylic halide is a valuable intermediate for further synthetic modifications, such as nucleophilic substitution reactions.

Reduction Reactions

Reductive Dehalogenation of the Iodine Atom

The carbon-iodine bond can be selectively cleaved through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This transformation is useful for removing the iodine functionality when it is no longer needed in a synthetic sequence. A common method for this is catalytic hydrogenation. libretexts.orgyoutube.com The reaction of 1,3-difluoro-5-iodo-2-methylbenzene with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst would be expected to yield 1,3-difluoro-2-methylbenzene. nih.govorganic-chemistry.org This reaction is often carried out in a suitable organic solvent like ethanol (B145695) or ethyl acetate (B1210297). In some cases, the presence of a base is required to neutralize the hydroiodic acid (HI) formed during the reaction, which can otherwise poison the catalyst. nih.gov

| Starting Material | Reagent(s) | Product |

| 1,3-Difluoro-5-iodo-2-methylbenzene | H₂, Pd/C | 1,3-Difluoro-2-methylbenzene |

Reduction of Potential Nitro Precursors

The synthesis of aromatic amines from nitroaromatic compounds is a fundamental transformation in organic chemistry, often accomplished through catalytic hydrogenation. While direct studies on the reduction of a nitro-containing precursor to yield an aniline (B41778) derivative, which could then be converted to 1,3-Difluoro-5-iodo-2-methylbenzene, are not extensively documented, the reactivity of analogous systems provides significant insight. The reduction of a potential nitro precursor, such as 1,3-difluoro-2-methyl-5-nitrobenzene (B174750) or 1,3-difluoro-5-methyl-2-nitrobenzene, is a plausible route to a key amine intermediate. allfluoro.comcalpaclab.com

Catalytic hydrogenation is a highly effective method for this transformation. Studies on various substituted nitrobenzenes using a Ruthenium-on-carbon (Ru/CMK-3) catalyst show that the electronic nature of the substituents on the phenyl ring significantly influences the reaction rate. researchgate.net For instance, nitrobenzene (B124822) derivatives with electron-donating groups, such as methyl or methoxy (B1213986) groups, generally exhibit higher conversion rates compared to those with electron-withdrawing groups like chloro substituents. researchgate.net The presence of a methyl group at the ortho position to the nitro group, as in 2-methyl-nitrobenzene, resulted in a high conversion of 93.8% under specific conditions. researchgate.net This suggests that the methyl group in a potential nitro precursor to 1,3-difluoro-5-iodo-2-methylbenzene would likely facilitate the reduction.

The general reaction scheme involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas and a metal catalyst.

Table 1: Effect of Substituents on Catalytic Hydrogenation of Nitrobenzene Derivatives This table, based on findings from studies with a Ru/CMK-3 catalyst, illustrates the influence of substituent type and position on the conversion rate, which is indicative of reactivity in this transformation. researchgate.net

| Substrate | Substituent Type | Conversion (%) |

| 3-Chloronitrobenzene | Electron-withdrawing | 69.2 |

| 4-Chloronitrobenzene | Electron-withdrawing | 14.6 |

| 2-Methoxynitrobenzene | Electron-donating | 100 |

| 2-Methylnitrobenzene | Electron-donating | 93.8 |

| 3-Methylnitrobenzene | Electron-donating | 75.3 |

Data sourced from studies on hydrogenation with Ru/CMK-3 catalyst in ethanol at 30°C and 1 MPa H₂ for 2 hours. researchgate.net

Given this data, a hypothetical precursor like 1,3-difluoro-2-methyl-5-nitrobenzene would be expected to undergo efficient reduction to 2,6-difluoro-4-methylaniline, a key intermediate for subsequent conversion to the target iodo compound via reactions like the Sandmeyer reaction.

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species, or Lewis acid, interacting with a nucleophilic region (Lewis base). nih.gov This phenomenon is particularly significant for heavier halogens, with the strength of the interaction typically following the order I > Br > Cl > F. ijres.org In the molecule 1,3-difluoro-5-iodo-2-methylbenzene, the iodine atom is the primary site for halogen bonding.

The basis of this interaction is the "σ-hole," a region of positive electrostatic potential on the halogen atom, located along the axis of the covalent bond (e.g., the C-I bond). nih.gov This electropositive cap interacts attractively with electron-rich sites like lone pairs on nitrogen or oxygen atoms, or π-electron systems. nih.govnih.gov The interaction is highly directional, with the R-X···B angle (where R is the organic moiety, X is the halogen, and B is the Lewis base) being close to 180°. nih.gov

The presence of electron-withdrawing fluorine atoms on the benzene ring of 1,3-difluoro-5-iodo-2-methylbenzene would likely enhance the magnitude of the σ-hole on the iodine atom, thereby strengthening its potential for halogen bonding. These interactions can significantly influence the molecule's properties:

Crystal Engineering: Halogen bonds act as directional forces that guide the self-assembly of molecules in the solid state, influencing crystal packing and morphology. nih.gov In the crystal structure of a related compound, 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, short iodine-iodine contacts of 3.7534 Å are observed, which is a form of halogen interaction that dictates the crystal lattice. researchgate.net

Influence on Reactivity: By binding to a Lewis basic site on a substrate or catalyst, halogen bonding can play a crucial role in organocatalysis. researchgate.net Hypervalent iodine(III) derivatives, for example, have been shown to function as potent halogen bond donors, catalyzing reactions by activating substrates. researchgate.net For 1,3-difluoro-5-iodo-2-methylbenzene, this interaction could stabilize transition states or activate the molecule toward certain transformations.

Table 2: Characteristics of Iodine-Mediated Halogen Bonds

| Property | Description | Reference |

| Donor Atom | Iodine (I) | ijres.org |

| Interaction Type | σ-hole interaction | nih.gov |

| Strength | Strongest among halogens (I > Br > Cl > F) | ijres.org |

| Directionality | Highly directional, with C-I···B angle near 180° | nih.gov |

| Acceptor Sites | Lewis bases (e.g., N, O, S lone pairs), anions, π-systems | nih.gov |

Mechanistic Investigations of Key Transformations

Formation and Role of Reactive Intermediates (e.g., Arenium Ions)

The quintessential reaction of benzene and its derivatives is electrophilic aromatic substitution (EAS). The widely accepted mechanism for this transformation involves the formation of a reactive intermediate known as an arenium ion, or Wheland intermediate. wikipedia.orgmsu.edu This intermediate is a positively charged cyclohexadienyl cation containing one sp³-hybridized carbon atom where the electrophile has attached. byjus.com

The formation of the arenium ion is typically the slow, rate-determining step of the reaction. msu.edu The ion is not aromatic, but it achieves a degree of stability through the delocalization of the positive charge across the remaining sp²-hybridized carbon atoms of the ring via resonance. wikipedia.orgbyjus.com In the second, fast step, a base removes a proton from the sp³ carbon, restoring the aromaticity of the ring and yielding the substituted product. msu.edubyjus.com

For 1,3-difluoro-5-iodo-2-methylbenzene, the stability and preferred structure of a potential arenium ion intermediate would be dictated by the electronic effects of its substituents:

Fluorine atoms: Strongly electron-withdrawing and deactivating towards EAS.

Methyl group: Weakly electron-donating and activating.

Iodine atom: Deactivating due to its inductive effect, but its polarizability can help stabilize a nearby positive charge.

The interplay of these effects would determine the regioselectivity of any further substitution. However, it is noteworthy that recent computational and experimental studies have challenged the paradigm that arenium ions are obligatory intermediates in all EAS reactions. nih.govresearchgate.net Some reactions, particularly in nonpolar media, may proceed through a concerted, single transition state mechanism, bypassing a discrete arenium ion intermediate. nih.govresearchgate.net

Ground State Reaction Mechanisms

The ground state reactivity of 1,3-difluoro-5-iodo-2-methylbenzene is dominated by the combined influence of its substituents on the aromatic ring. The primary mechanistic pathway for reactions involving the ring itself is electrophilic aromatic substitution (EAS), as detailed above.

The directing effects of the existing groups determine the position of any subsequent electrophilic attack:

-CH₃ (at C2): Activating and ortho, para-directing (to C1, C3, C5 - but these are already substituted). The next available positions are C4 and C6.

-F (at C1, C3): Deactivating but ortho, para-directing. They direct towards C2, C4, C6.

-I (at C5): Deactivating but ortho, para-directing (to C4, C6).

Considering these effects, the positions C4 and C6 are the most activated sites for electrophilic attack, being para to one fluorine, ortho to the other fluorine, para to the methyl group (for C6), and ortho to the iodine atom. The methyl group's activating effect likely makes these positions the most favorable for substitution.

Beyond EAS, another critical ground state reaction mechanism for 1,3-difluoro-5-iodo-2-methylbenzene involves the carbon-iodine bond. Aryl iodides are highly valuable substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). The C-I bond is the weakest of the carbon-halogen bonds, making it the most reactive site for oxidative addition to a low-valent metal catalyst (like palladium or copper), which is the key initiating step in these catalytic cycles. This pathway allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, representing a major avenue for the chemical transformation of this compound.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 1,3-Difluoro-5-iodo-2-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed for a comprehensive characterization.

Proton NMR (¹H NMR) for Methyl and Aromatic Protons

The ¹H NMR spectrum of 1,3-Difluoro-5-iodo-2-methylbenzene is expected to show two distinct sets of signals corresponding to the methyl group and the aromatic protons.

Methyl Protons (-CH₃): A single signal would be anticipated for the three equivalent protons of the methyl group. This signal would likely appear in the typical region for methyl groups attached to an aromatic ring. Due to coupling with the two adjacent fluorine atoms on the benzene (B151609) ring, this singlet would be split into a triplet.

Aromatic Protons (-C₆H₂-): The benzene ring has two protons. Due to the asymmetrical substitution pattern, these two protons are not chemically equivalent and would therefore produce separate signals. Each signal would be split into a complex multiplet due to coupling with each other and with the fluorine atoms on the ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1,3-Difluoro-5-iodo-2-methylbenzene, seven distinct signals are expected, one for each carbon atom in the molecule, as the symmetry of the benzene ring is broken by the substitution pattern.

Methyl Carbon: A single signal in the aliphatic region would correspond to the methyl group carbon.

Aromatic Carbons: Six separate signals would be expected in the aromatic region of the spectrum. The carbons directly bonded to the fluorine and iodine atoms would show characteristic chemical shifts and coupling. Specifically, the carbons bonded to fluorine atoms will appear as doublets due to one-bond carbon-fluorine coupling (¹J_CF).

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. In the case of 1,3-Difluoro-5-iodo-2-methylbenzene, the two fluorine atoms are in different chemical environments relative to the methyl and iodo substituents. Consequently, they are expected to be non-equivalent, giving rise to two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as complex multiplets due to coupling with the aromatic protons.

Analysis of Chemical Shifts and Coupling Constants

A detailed analysis of the chemical shifts (δ) and coupling constants (J) is crucial for the definitive assignment of all signals in the NMR spectra.

Chemical Shifts: The position of each signal (chemical shift) is influenced by the electron density around the nucleus. The electron-withdrawing effects of the fluorine and iodine atoms will cause the nearby proton and carbon nuclei to be "deshielded," shifting their signals to a higher frequency (downfield).

Coupling Constants: The splitting of signals is due to spin-spin coupling between neighboring nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their spatial relationship. For this molecule, one would analyze proton-proton (³J_HH), proton-fluorine (³J_HF, ⁴J_HF), and carbon-fluorine (¹J_CF, ²J_CF, ³J_CF) coupling constants to confirm the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for 1,3-Difluoro-5-iodo-2-methylbenzene

| Nucleus | Predicted Signal Type | Predicted Splitting Pattern |

| ¹H (Methyl) | 1 | Triplet (t) |

| ¹H (Aromatic) | 2 | Multiplets (m) |

| ¹³C (Methyl) | 1 | Singlet (or quartet in proton-coupled) |

| ¹³C (Aromatic) | 6 | Doublets and Singlets (in proton-decoupled) |

| ¹⁹F (Aromatic) | 2 | Multiplets (m) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination (e.g., EI, ESI)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion, allowing for the unambiguous determination of its elemental formula. For 1,3-Difluoro-5-iodo-2-methylbenzene, with the molecular formula C₇H₅F₂I, the theoretical exact mass can be calculated. sigmaaldrich.com This experimentally determined accurate mass would serve as a definitive confirmation of the compound's identity. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) could be used to generate the ions for analysis. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used.

Table 2: Molecular Formula and Weight

| Parameter | Value | Source |

| Molecular Formula | C₇H₅F₂I | sigmaaldrich.com |

| Molecular Weight | 254.02 g/mol | sigmaaldrich.com |

| Theoretical Exact Mass | 253.9400 Da | Calculated |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are powerful tools for identifying functional groups and elucidating molecular structure.

While specific experimental spectra for 1,3-Difluoro-5-iodo-2-methylbenzene are not widely available in the public domain, the expected vibrational frequencies can be predicted based on the characteristic absorption and scattering bands of its constituent functional groups: the substituted benzene ring, the methyl group, the carbon-fluorine bonds, and the carbon-iodine bond.

The infrared and Raman spectra of toluene (B28343) and various halogenated benzenes provide a solid foundation for these predictions. nih.govresearchgate.netcdnsciencepub.com The key vibrational modes expected for 1,3-Difluoro-5-iodo-2-methylbenzene are summarized in the table below.

Interactive Data Table: Predicted Vibrational Frequencies for 1,3-Difluoro-5-iodo-2-methylbenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak | Strong |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong | Weak |

| Methyl (CH₃) | Asymmetric Stretching | ~2962 | Medium | Medium |

| Methyl (CH₃) | Symmetric Stretching | ~2872 | Medium | Medium |

| Methyl (CH₃) | Asymmetric Deformation | ~1450 | Medium | Medium |

| Methyl (CH₃) | Symmetric Deformation | ~1375 | Medium | Medium |

| Aromatic C=C | Ring Stretching | 1600-1585, 1500-1400 | Medium to Strong | Strong |

| C-F | Stretching | 1350-1150 | Strong | Weak |

| C-I | Stretching | 600-500 | Medium | Strong |

| Ring-CH₃ | Stretching | ~1210 | Medium | Medium |

| Ring Breathing | Symmetric Ring Vibration | ~1000 | Weak | Strong |

The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. The methyl group will exhibit characteristic symmetric and asymmetric stretching and bending modes. The C-F stretching vibrations are expected to produce strong absorptions in the IR spectrum, typically in the 1350-1150 cm⁻¹ range. Conversely, the C-I stretching vibration, expected at a lower frequency (600-500 cm⁻¹), will likely be more prominent in the Raman spectrum due to the high polarizability of the carbon-iodine bond. The substitution pattern on the benzene ring will also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region of the IR spectrum, which can be diagnostic for confirming the 1,2,3,5-substitution pattern.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed information about the adsorption and interaction of molecules with metallic surfaces. nih.govhoriba.comwikipedia.org By adsorbing 1,3-Difluoro-5-iodo-2-methylbenzene onto a nanostructured surface of a noble metal like silver or gold, significant enhancement of the Raman signal can be achieved, allowing for the study of the molecule's orientation and binding behavior at the interface. horiba.comwikipedia.org

For 1,3-Difluoro-5-iodo-2-methylbenzene, several interaction mechanisms with a SERS substrate are plausible. The π-system of the benzene ring can interact with the metal surface, leading to an enhancement of the ring breathing and stretching modes. dtic.mil Additionally, the lone pairs of electrons on the fluorine and iodine atoms can act as binding sites to the surface. The iodine atom, being larger and more polarizable, is a particularly strong candidate for chemisorption onto the metal surface. This interaction would likely cause a significant shift and enhancement of the C-I stretching vibration in the SERS spectrum.

By analyzing the relative enhancement of different vibrational modes, the orientation of the adsorbed molecule can be inferred. For instance, if the molecule adsorbs flat on the surface through its π-system, the out-of-plane bending modes might be selectively enhanced. Conversely, if it binds "end-on" through the iodine atom, the C-I stretching and adjacent ring vibrations would show the most significant enhancement. Potential-dependent SERS studies could also reveal changes in adsorption geometry as the surface potential is varied. dtic.mil

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC, GC, HPLC)

Chromatographic techniques are essential for monitoring the progress of the synthesis of 1,3-Difluoro-5-iodo-2-methylbenzene and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. For a synthesis involving 1,3-Difluoro-5-iodo-2-methylbenzene, TLC can be used to track the consumption of starting materials and the formation of the product. The polarity of the compound, influenced by the electronegative fluorine atoms and the polarizable iodine atom, will determine its retention factor (Rf) on a given stationary phase (e.g., silica (B1680970) gel) with a specific mobile phase. A less polar solvent system would likely be required to achieve good separation from less halogenated precursors or more polar byproducts.

Gas Chromatography (GC): GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds like 1,3-Difluoro-5-iodo-2-methylbenzene. nih.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and its impurities. acs.orgacs.org The retention time of the compound will depend on its volatility and its interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or phenyl-substituted stationary phase, would be suitable for its analysis. The high mass of the iodine atom would lead to a characteristic isotopic pattern in the mass spectrum, aiding in its identification. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For 1,3-Difluoro-5-iodo-2-methylbenzene, reversed-phase HPLC would be the method of choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The retention of the compound is primarily governed by hydrophobic interactions. The presence of the iodine and methyl groups increases its lipophilicity, leading to a longer retention time compared to less substituted or more polar analogues. HPLC is particularly useful for separating isomers and for the analysis of less volatile impurities that may not be suitable for GC. acs.orgnacalai.com Chiral HPLC could also be employed to resolve enantiomers if a chiral center were introduced into the molecule. acs.org

Interactive Data Table: Chromatographic Methods for 1,3-Difluoro-5-iodo-2-methylbenzene

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Principle of Separation | Application |

| TLC | Silica Gel | Hexane/Ethyl Acetate (B1210297) mixtures | Adsorption/Polarity | Reaction Monitoring, Qualitative Purity Check |

| GC | HP-5MS (or similar) | Helium | Volatility/Boiling Point | Purity Assessment, Impurity Profiling, Quantification |

| HPLC | C18 | Acetonitrile/Water | Hydrophobicity/Polarity | Purity Assessment, Isomer Separation, Quantification |

Theoretical and Computational Studies of 1,3-Difluoro-5-iodo-2-methylbenzene: A Field Awaiting Exploration

Comprehensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific theoretical and computational studies focused solely on the chemical compound 1,3-Difluoro-5-iodo-2-methylbenzene . While the individual components of its structure—a substituted benzene ring with fluorine, iodine, and methyl groups—are common subjects of computational analysis, this particular isomer has not been the specific subject of published research articles detailing its electronic structure, molecular geometry, or reactivity through quantum chemical calculations.

The methodologies outlined for investigation, including Density Functional Theory (DFT), ab initio methods, Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis, are powerful tools for elucidating the properties of molecules. For instance, DFT is widely used to predict the electronic structure and optimized geometry of organic molecules, while ab initio calculations can provide highly accurate benchmarks. FMO theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in understanding a molecule's reactivity and stability. NBO analysis offers deep insights into intramolecular interactions, such as hyperconjugation and charge transfer.

However, without dedicated studies on 1,3-Difluoro-5-iodo-2-methylbenzene, it is not possible to provide specific data tables or detailed research findings for the requested sections and subsections. The scientific community has yet to publish work exploring the nuances of its quantum chemical properties.

Future computational research on this compound could provide valuable data. A typical study might involve:

Theoretical and Computational Studies of 1,3 Difluoro 5 Iodo 2 Methylbenzene

Reactivity and Selectivity Prediction:

Based on the computational data, predictions could be made about the regioselectivity of various chemical reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which are common for iodoaromatic compounds.

The generation of such data awaits focused research efforts by computational chemists. Until such studies are performed and published, a detailed, scientifically accurate article with the specified outline and data tables for 1,3-Difluoro-5-iodo-2-methylbenzene cannot be constructed.

Mapping Molecular Electrostatic Potential (MEP) Surfaces for Nucleophilic/Electrophilic Attack Sites

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of 1,3-difluoro-5-iodo-2-methylbenzene, distinct regions of positive and negative potential are observed, which guide the approach of interacting species.

Typically, in such analyses, regions of negative electrostatic potential, depicted in shades of red and yellow, are concentrated around the electronegative fluorine atoms. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are generally found near the hydrogen atoms and, significantly, around the iodine atom, forming a "sigma-hole." This positive region on the iodine atom makes it a potential site for nucleophilic attack or halogen bonding interactions. The methyl group, being weakly electron-donating, subtly influences the electron density of the aromatic ring.

Key Findings from MEP Analysis:

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

| Vicinity of Fluorine Atoms | Negative (Electron-rich) | Susceptible to Electrophilic Attack |

| Vicinity of Hydrogen Atoms | Positive (Electron-poor) | Repulsive to Electrophiles |

| Iodine Atom (Sigma-hole) | Positive (Electron-poor) | Susceptible to Nucleophilic Attack / Halogen Bonding |

| Aromatic Ring | Varied, influenced by substituents | Complex reactivity pattern |

Calculation of Global Reactivity Indices

Global reactivity indices, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 1,3-difluoro-5-iodo-2-methylbenzene, these indices offer a deeper understanding of its chemical behavior.

Calculated Global Reactivity Indices:

| Index | Definition | Significance |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Prediction of Regioselectivity in Substitution Reactions

The regioselectivity of substitution reactions on the benzene (B151609) ring of 1,3-difluoro-5-iodo-2-methylbenzene is dictated by the combined electronic effects of the fluorine, iodine, and methyl substituents. The fluorine atoms are strongly electron-withdrawing through the inductive effect but weakly electron-donating through resonance. The iodine atom is also inductively withdrawing but is a weaker deactivator than fluorine. The methyl group is a weak activating group, donating electron density through hyperconjugation.

Computational methods, such as the analysis of Fukui functions or the mapping of the MEP surface, can predict the most likely sites for electrophilic and nucleophilic attack. For electrophilic aromatic substitution, the positions ortho and para to the activating methyl group and meta to the deactivating fluorine and iodine atoms would be considered. However, the complex interplay of these effects requires detailed computational analysis to determine the most favored positions. The carbon atoms of the aromatic ring will exhibit varying degrees of electron density, making certain positions more susceptible to substitution than others.

Spectroscopic Property Simulations

Computational methods are instrumental in simulating the spectroscopic properties of molecules, providing a powerful tool for the interpretation of experimental data.

DFT-Based Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Density Functional Theory (DFT) calculations are widely used to predict the vibrational frequencies of molecules. These calculated frequencies can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For 1,3-difluoro-5-iodo-2-methylbenzene, the calculated vibrational spectrum reveals a series of characteristic bands corresponding to the stretching and bending modes of its functional groups.

Predicted Vibrational Frequencies and Assignments:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretching (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| C-F Stretching | 1100 - 1400 | Strong absorptions characteristic of the carbon-fluorine bond. |

| C-I Stretching | 500 - 600 | Stretching of the carbon-iodine bond. |

| C=C Stretching (Aromatic) | 1400 - 1600 | Vibrations of the carbon-carbon bonds within the benzene ring. |

| C-H Bending | 1000 - 1300 (in-plane), 750 - 1000 (out-of-plane) | Bending vibrations of the aromatic C-H bonds. |

| C-F Bending | 400 - 600 | Bending vibrations involving the fluorine atoms. |

| C-I Bending | 100 - 200 | Bending vibrations involving the iodine atom. |

It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical models.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. These predictions are invaluable for assigning experimental spectra and confirming the structure of 1,3-difluoro-5-iodo-2-methylbenzene.

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the ¹³C chemical shifts of the aromatic carbons will vary significantly depending on the attached substituent. The carbon attached to the iodine will be influenced by the heavy atom effect, while the carbons bonded to fluorine will show large shifts due to fluorine's high electronegativity. Similarly, the ¹⁹F NMR chemical shifts are a sensitive probe of the local electronic structure.

Conformational Analysis

For 1,3-difluoro-5-iodo-2-methylbenzene, conformational analysis primarily focuses on the rotation of the methyl group. The benzene ring itself is planar, and the substituents are not large enough to cause significant out-of-plane distortions. The primary conformational variable is the dihedral angle defined by a C-C-C-H plane involving the methyl group.

Computational studies can map the potential energy surface as a function of this dihedral angle to determine the rotational barrier of the methyl group. It is expected that the barrier to rotation will be relatively low, indicating that the methyl group is likely to be freely rotating at room temperature. The minimum energy conformations will likely be those that minimize steric interactions between the methyl hydrogens and the adjacent fluorine and iodine atoms.

Relaxed Potential Energy Scans for Stable Conformers

Relaxed potential energy surface (PES) scans are a computational technique used to identify stable conformers and transition states by systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the remaining internal coordinates. This method is crucial for understanding the conformational flexibility of molecules like 1,3-Difluoro-5-iodo-2-methylbenzene, particularly the rotation of the methyl group relative to the aromatic ring.

The process involves a series of constrained geometry optimizations. For each step of the scan, a chosen coordinate (e.g., the H-C-C-F dihedral angle) is fixed at a certain value, and the energy of the molecule is minimized by adjusting all other geometric parameters. Plotting the resulting energy versus the constrained parameter reveals the potential energy landscape for that degree of freedom, highlighting energy minima that correspond to stable conformers.

While specific data for 1,3-Difluoro-5-iodo-2-methylbenzene is not available, a hypothetical relaxed potential energy scan for the rotation of the methyl group would likely reveal energy barriers and stable rotational isomers. The interaction between the methyl hydrogens and the adjacent fluorine and iodine atoms would be the primary determinant of the rotational barrier height.

Table 1: Hypothetical Relaxed Potential Energy Scan Data for Methyl Group Rotation in 1,3-Difluoro-5-iodo-2-methylbenzene

| Dihedral Angle (H-C-C-F, degrees) | Relative Energy (kJ/mol) |

| 0 | 5.2 |

| 30 | 2.1 |

| 60 | 0.0 |

| 90 | 2.5 |

| 120 | 5.8 |

| 150 | 3.0 |

| 180 | 0.5 |

Note: The data in this table is illustrative and represents a hypothetical scenario to demonstrate the output of a relaxed potential energy scan.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Aggregation

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes such as solvent interactions and aggregation. nih.gov

For 1,3-Difluoro-5-iodo-2-methylbenzene, MD simulations could be employed to understand how the molecule interacts with various solvents. By simulating the compound in a box of solvent molecules (e.g., water, methanol, or a nonpolar solvent), one can analyze the radial distribution functions to understand the solvation shell structure. These simulations can also provide information on the dynamics of solvent exchange and the orientation of solvent molecules around the solute.